Sodium 4-aminobenzoate

Overview

Description

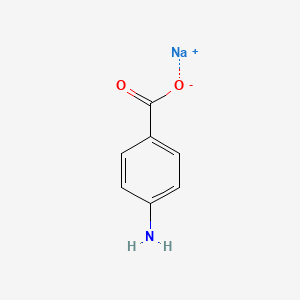

Sodium 4-aminobenzoate, also known as sodium para-aminobenzoate, is a white crystalline powder with the molecular formula C7H6NNaO2. It is highly soluble in water, resulting in a clear solution. This compound is commonly used in various applications, including the pharmaceutical industry, where it serves as an active ingredient in certain medications. This compound is known for its local anesthetic and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-aminobenzoate typically involves the neutralization of 4-aminobenzoic acid with sodium hydroxide. The reaction proceeds as follows:

C7H7NO2+NaOH→C7H6NNaO2+H2O

This reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the crystalline product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity. The process typically includes steps such as filtration, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Condensation Reactions

Sodium 4-aminobenzoate undergoes condensation with aldehydes or ketones to form Schiff bases, which are pivotal intermediates in organic synthesis. For example:

This reaction is catalyzed under mild acidic or basic conditions and is utilized in synthesizing pharmaceuticals and dyes .

Esterification

The carboxylate group reacts with alcohols to form esters, a key step in prodrug development:

Microwave-assisted synthesis methods enhance reaction efficiency, yielding esters like ethyl 4-aminobenzoate with >90% purity .

Oxidation Reactions

This compound is oxidized to nitro or quinone derivatives under strong oxidizing conditions:

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| HO | 4-Nitrobenzoic acid | Acidic, 50–80°C | 75–85% |

| KMnO | 4-Benzoquinone | Alkaline, RT | 60–70% |

These products are precursors for dyes and polymer synthesis .

Enzymatic Hydroxylation

In biological systems, 4-aminobenzoate hydroxylase catalyzes the decarboxylative hydroxylation of this compound:

This enzyme (MW: 49,000 Da, FAD-dependent) operates optimally at pH 6.5–8.0 and is critical in folate biosynthesis .

Microbial Degradation Pathways

Certain bacterial strains (e.g., Agaricus bisporus) metabolize this compound via protocatechuate pathways :

-

Dioxygenase-mediated cleavage :

This pathway is observed in Pseudomonas strains, enabling complete mineralization .

-

Monooxygenase-mediated conversion :

Reported in Rhodococcus species, yielding intermediates for the TCA cycle .

Coordination Chemistry

This compound forms stable complexes with metal ions (e.g., Zn, Cu):

These complexes exhibit antibacterial properties and are studied for catalytic applications .

Hofmann Rearrangement

In synthetic chemistry, this compound derivatives undergo Hofmann rearrangement to yield primary amines:

Optimized conditions (110°C, acetonitrile/water solvent) achieve yields >88% .

Schiff Base and Hydrazide Derivatives

Reaction with hydrazine or acyl chlorides produces bioactive derivatives:

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Schiff base | Aromatic aldehydes | Hydrazine carboxamide | Acetylcholinesterase inhibitors |

| Hydrazide | Hydrazine hydrate | Triazolyl benzoate | Anticancer agents |

Key Stability and Reactivity Data

Scientific Research Applications

Pharmaceutical Applications

Sodium 4-aminobenzoate plays a significant role in the pharmaceutical industry, primarily due to its structural properties that allow it to function as a versatile building block for drug development.

Local Anesthetics

The compound is a precursor in the synthesis of local anesthetics. The discovery of procaine, which utilizes the 4-aminobenzoate structure, highlighted its importance in developing anesthetic drugs with improved efficacy and reduced toxicity. Structural modifications have been made to enhance the onset time and duration of action of these drugs .

Anticancer and Antimicrobial Properties

Research indicates that derivatives of 4-aminobenzoate exhibit anticancer and antimicrobial properties. A study identified several new compounds derived from para-aminobenzoic acid that demonstrated significant activity against cancer cell lines and bacterial strains . This positions this compound as a potential candidate in developing novel therapeutic agents.

Folate Metabolism

This compound is involved in folate metabolism as it serves as a precursor for folic acid synthesis. Its derivatives have been studied for their potential to enhance the bioavailability of folate in clinical settings .

Enzyme Activity

This compound is utilized in biochemical research to study enzyme activities. For instance, 4-aminobenzoate hydroxylase, an enzyme purified from Agaricus bisporus, catalyzes the conversion of this compound into 4-hydroxyaniline, highlighting its role in metabolic pathways .

Biodegradation Studies

Strains of bacteria such as Burkholderia cepacia and Ralstonia paucula have been isolated on media containing this compound, demonstrating its potential for biodegradation applications. These microorganisms can metabolize both nitroaromatic compounds and their amino derivatives, which is crucial for bioremediation efforts in contaminated environments .

Environmental Applications

This compound's role extends to environmental science, particularly concerning pollution remediation.

Bioremediation Potential

The ability of specific bacterial strains to utilize this compound as a carbon source makes it a target for bioremediation strategies aimed at detoxifying environments contaminated with aromatic compounds. The metabolic pathways identified in these bacteria provide insights into how this compound can be leveraged for environmental cleanup efforts .

Data Table: Summary of Applications

Case Study 1: Development of Anticancer Agents

In a recent study, various derivatives of this compound were synthesized and tested against different cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity significantly compared to unmodified compounds, suggesting a pathway for developing new anticancer therapies.

Case Study 2: Bioremediation Research

A research project focused on isolating bacterial strains capable of degrading nitroaromatic compounds found that this compound could be effectively utilized by these microorganisms, leading to successful detoxification in laboratory settings.

Mechanism of Action

Sodium 4-aminobenzoate exerts its effects through several mechanisms:

Local Anesthetic Effect: It blocks the transmission of nerve signals by binding to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulses.

Antimicrobial Properties: It inhibits the growth of bacteria and other microorganisms by interfering with their metabolic processes.

Comparison with Similar Compounds

Sodium 4-aminobenzoate is similar to other compounds with a 4-aminobenzoate structure, such as:

Procaine: Used as a local anesthetic.

Tetracaine: Another local anesthetic with a longer duration of action.

Benzocaine: Commonly used in topical pain relievers.

Butamben: Used in topical anesthetics.

Uniqueness: this compound is unique due to its dual functionality as both a local anesthetic and an antimicrobial agent. Its high solubility in water and ability to form clear solutions make it particularly useful in pharmaceutical formulations .

Biological Activity

Sodium 4-aminobenzoate (also known as sodium para-aminobenzoate or sodium PABA) is a sodium salt of para-aminobenzoic acid (PABA), a compound with significant biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

This compound has the chemical formula and is classified as an aromatic amine. Its structure includes an amino group (-NH2) and a carboxylate group (-COO-) attached to a benzene ring, which is essential for its biological activity.

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research indicates that PABA derivatives, including this compound, can inhibit various bacterial strains such as Staphylococcus aureus, E. coli, and Listeria monocytogenes. The minimum inhibitory concentrations (MIC) for these bacteria can be as low as 15.62 µM for certain derivatives, demonstrating potent antibacterial effects .

2. Antiviral and Antioxidant Effects

This compound has been shown to possess antiviral properties, acting as a scavenger of reactive oxygen species (ROS). This characteristic makes it beneficial in formulations aimed at protecting against UV radiation and oxidative stress . Its application in sunscreens highlights its role in dermatological health by mitigating skin damage from UV exposure.

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, certain PABA analogs demonstrated significant cytotoxicity against cancer cell lines such as HepG2, with IC50 values indicating effective inhibition of cell growth . The mechanism appears to involve interference with folate metabolism, similar to sulfonamides, which act as competitive inhibitors of dihydropteroate synthase .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : this compound competes with pteroic acid for the active site of dihydropteroate synthase, disrupting folate biosynthesis in bacteria and parasites .

- Radical Scavenging : It acts as an antioxidant by neutralizing free radicals, thereby protecting cells from oxidative damage .

- Modulation of Immune Response : Some studies suggest that PABA can enhance immune function, contributing to its therapeutic effects in dermatological conditions like scleroderma and dermatomyositis .

Table: Summary of Biological Activities

Properties

IUPAC Name |

sodium;4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETSAYZRDCRPJY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060296 | |

| Record name | Sodium 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-06-6, 54287-22-8, 71720-42-8 | |

| Record name | Sodium aminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-amino-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054287228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-amino-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOBENZOATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75UI7QUZ5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.